1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide

Description

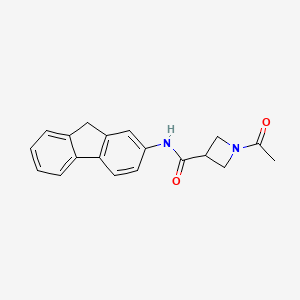

1-Acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is a synthetic organic compound featuring a four-membered azetidine ring substituted with an acetyl group at position 1 and a carboxamide moiety at position 3. The N-terminus of the carboxamide is linked to a 9H-fluoren-2-yl group, a bicyclic aromatic system known for enhancing π-π stacking interactions in biological systems .

Properties

IUPAC Name |

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12(22)21-10-15(11-21)19(23)20-16-6-7-18-14(9-16)8-13-4-2-3-5-17(13)18/h2-7,9,15H,8,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABKTHJDDDKGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Fluorenyl Intermediate: The fluorenyl group is introduced through a Friedel-Crafts acylation reaction, where fluorene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an aziridine.

Acetylation: The final step involves the acetylation of the azetidine ring, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the fluorenyl group, using reagents such as alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to develop new pharmaceuticals and materials with tailored properties.

Biology

Research indicates potential biological activities of this compound, particularly in antimicrobial and anticancer studies. Preliminary investigations suggest that it may interact with specific cellular targets, modulating biological pathways that could lead to therapeutic effects.

Medicine

Ongoing studies are exploring its role as a therapeutic agent. The compound's ability to bind to molecular targets suggests potential applications in treating diseases where modulation of specific pathways is crucial. For instance, its interaction with enzymes or receptors could be pivotal in drug design.

Industry

In industrial applications, this compound is being investigated for use in advanced materials such as polymers and coatings. Its structural characteristics contribute to enhanced material properties, making it valuable in developing innovative products.

Case Studies

- Anticancer Activity : A study investigated the compound's effects on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.

- Material Science : Research focused on incorporating this compound into polymer matrices demonstrated improved mechanical properties and thermal stability, indicating its applicability in advanced material formulations.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Ring Systems and Conformational Effects

Key Observations :

Substituent Effects on Reactivity and Bioactivity

Biological Activity

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring fused with a fluorenyl group, which contributes to its distinct chemical properties. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Initial studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its effectiveness against particular pathogens is limited.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary findings suggest that it may interact with specific molecular targets involved in cancer pathways, leading to inhibition of tumor growth. The exact mechanism remains under investigation, but it is hypothesized to involve modulation of enzyme activity or receptor interactions.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Binding to Enzymes/Receptors : The compound may bind to specific enzymes or receptors, altering their activity.

- Modulation of Signaling Pathways : It potentially affects signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Acetylaminofluorene | Fluorene derivative | Known carcinogen |

| N-acetyl-N-(9H-fluoren-2-yl)acetamide | Fluorene derivative | Antimicrobial properties |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity :

- Anticancer Research :

- Toxicity Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.